CC-11006, also known as N-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}cyclopropanecarboxamide, is a compound developed for potential therapeutic applications in hematological cancers. This compound is a derivative of thalidomide and has been investigated for its anti-inflammatory and anti-tumorigenic properties. Its structure and pharmacological profile have been detailed in various studies and patent applications.
CC-11006 was initially synthesized as part of a series of thalidomide analogs aimed at enhancing therapeutic efficacy while reducing side effects. The synthesis and characterization of CC-11006 have been documented in scientific literature, including pharmacology reviews and patent filings related to its development for treating hematological malignancies such as multiple myeloma .
CC-11006 falls under the category of small molecule pharmaceuticals. It is classified as a thalidomide analog, which are compounds that share structural similarities with thalidomide but are modified to improve their pharmacological profiles. This classification is significant due to the historical context of thalidomide's use and the ongoing research into safer and more effective derivatives .
The synthesis of CC-11006 involves several steps, typically starting from readily available precursors. The process can include the formation of the isoindole core followed by functionalization to introduce the cyclopropanecarboxamide moiety.
Detailed synthetic pathways have been outlined in various studies, showcasing the efficiency and yield of the methods employed .
The molecular structure of CC-11006 features a complex arrangement including a cyclopropane ring and a dioxoisoindole framework. The specific stereochemistry at various centers contributes to its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure and purity of CC-11006 .
CC-11006 can undergo various chemical reactions typical for small organic molecules, including:
The stability of CC-11006 under different conditions has been studied to understand its reactivity profile better. For instance, studies have shown that certain reaction conditions can lead to selective transformations without compromising the integrity of the core structure .
CC-11006 exerts its effects primarily through modulation of immune responses and direct anti-tumor activity. It is thought to inhibit angiogenesis and promote apoptosis in malignant cells.
Research indicates that CC-11006 interacts with specific molecular targets involved in cell signaling pathways associated with cancer progression. This includes modulation of cytokine production and inhibition of tumor necrosis factor-alpha (TNF-alpha) signaling pathways .
CC-11006 is typically characterized by:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: